![molecular formula C19H15FN4O2S B2563502 3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243061-97-3](/img/structure/B2563502.png)
3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
The compound "3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile framework for the development of various pharmacologically active agents. This particular compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives typically involves multi-step reactions starting from phenylacetonitriles or similar precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar core structure, was achieved through a four-stage process involving the condensation of intermediates with 2-chloro-3-hydrazinopyrazine and subsequent conversion to the target amines . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of the compound includes a triazolopyrazine core, which is a bioisostere of the purine ring. This core is substituted with a 2-fluorobenzyl group and a 2-methoxyphenyl group at specific positions, which are likely to influence its binding affinity and selectivity to biological targets such as adenosine receptors .
Chemical Reactions Analysis
The triazolopyrazine core is known to participate in various chemical reactions, which can be utilized to introduce different substituents and modify the compound's biological activity. For example, the chloro group in similar compounds can be substituted with amino groups using methylamine or ammonia . The thio group in the compound of interest suggests that it could be involved in nucleophilic substitution reactions, potentially leading to further derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine and methoxy groups can affect the compound's lipophilicity, solubility, and stability. Quantitative determination methods, such as nonaqueous potentiometric titration, have been developed for similar compounds to ensure accurate dosage and efficacy in pharmaceutical applications .
Scientific Research Applications
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity: A study by Kelley et al. (1995) synthesized and tested several compounds, including those related to the 1,2,4-triazolo[4,3-a]pyrazine ring system, for anticonvulsant activity against seizures in rats. It was found that some compounds in this class showed potent anticonvulsant activity (Kelley et al., 1995).
Anticancer Activity
- Synthesis and Anticancer Activity of Oxazolone Derivatives: A 2020 study reported the synthesis of oxazolone derivatives, which included the evaluation of these compounds against various human cancer cell lines. Some derivatives showed significant activity against specific cancer cell lines (Biointerface Research in Applied Chemistry, 2020).
Antibacterial Activity
- Synthesis and Biological Evaluation of Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles: Reddy et al. (2013) synthesized a series of compounds with the [1,2,4]triazole ring and evaluated their antibacterial activity against various bacteria. Certain derivatives showed potent inhibitory activity (Reddy et al., 2013).
Quantitative Determination in Pharmaceuticals
- Quantitative Determination as a Potential Pharmaceutical Agent: A 2021 study by Netosova et al. developed a quantification method for a substance structurally related to the compound of interest, using nonaqueous potentiometric titration. This method is essential for the accurate dosage of pharmaceuticals (Netosova et al., 2021).
Phosphodiesterase Type 4 Inhibitors
- Evaluation of Pyrazolo[1,5-a]-1,3,5-triazine Ring System: Raboisson et al. (2003) studied a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors. This research highlights the therapeutic potential of these compounds in treating various conditions (Raboisson et al., 2003).
Herbicidal Activity
- Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health: Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity. This application is crucial for agricultural sciences and ecosystem management (Moran, 2003).
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-9-5-4-8-15(16)23-10-11-24-17(18(23)25)21-22-19(24)27-12-13-6-2-3-7-14(13)20/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGMIBZUPPSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC=CC=C4F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
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